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Abstract
This technical guide provides a comprehensive overview of 4-(3,5-
difluorophenyl)cyclohexanone, a fluorinated organic compound with potential applications in

medicinal chemistry and materials science. This document collates available information on its

synthesis, physicochemical properties, and potential utility as a building block in the

development of novel chemical entities. While specific historical details of its discovery are not

extensively documented in public literature, its structural motifs are present in various

biologically active molecules, suggesting its relevance in contemporary drug discovery

programs. This guide aims to serve as a foundational resource for researchers interested in

utilizing this compound in their scientific endeavors.

Introduction
4-(3,5-Difluorophenyl)cyclohexanone is a synthetic ketone featuring a difluorinated phenyl

ring attached to a cyclohexanone scaffold. The introduction of fluorine atoms into organic

molecules can profoundly influence their biological and physical properties, including metabolic

stability, binding affinity, and lipophilicity.[1] As such, fluorinated building blocks like 4-(3,5-
difluorophenyl)cyclohexanone are of significant interest to medicinal chemists and materials

scientists. This compound serves as a versatile intermediate for the synthesis of more complex

molecules with potential therapeutic or material applications.
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Physicochemical and Spectroscopic Data
While extensive experimental data for 4-(3,5-difluorophenyl)cyclohexanone is not readily

available in peer-reviewed literature, some of its key properties can be summarized from

supplier information and predictive models.

Table 1: Physicochemical Properties of 4-(3,5-Difluorophenyl)cyclohexanone

Property Value Source

CAS Number 156265-95-1 Supplier Catalogs

Molecular Formula C₁₂H₁₂F₂O Supplier Catalogs

Molecular Weight 210.22 g/mol

IUPAC Name

4-(3,5-

difluorophenyl)cyclohexan-1-

one

Predicted Boiling Point 278.0 ± 40.0 °C Predictive Models

Predicted Density 1.221 g/cm³ Predictive Models

Spectroscopic Data:

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 4-(3,5-
difluorophenyl)cyclohexanone is not widely published. However, based on its chemical

structure, the following characteristic signals can be predicted:

¹H NMR: Signals corresponding to the protons on the cyclohexyl ring would be expected in

the aliphatic region, while the aromatic protons of the difluorophenyl group would appear in

the aromatic region.

¹³C NMR: Resonances for the carbonyl carbon of the cyclohexanone ring, the carbons of the

cyclohexyl ring, and the carbons of the difluorophenyl ring (with characteristic C-F coupling)

would be anticipated.
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IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O)

would be prominent, typically around 1715 cm⁻¹.

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular

weight would be observed, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 4-(3,5-
difluorophenyl)cyclohexanone is not explicitly detailed in the available literature. However,

general methods for the synthesis of 4-arylcyclohexanones can be adapted. A plausible

synthetic route could involve the following key steps, as illustrated in the workflow diagram

below.

General Synthetic Workflow

Starting Materials:
1,4-Cyclohexanedione mono-ethylene ketal

and 1-bromo-3,5-difluorobenzene
Grignard Reaction Intermediate:

4-(3,5-difluorophenyl)-4-hydroxycyclohexanone ethylene ketal Dehydration & Isomerization Intermediate:
4-(3,5-difluorophenyl)cyclohex-3-en-1-one ethylene ketal Catalytic Hydrogenation Intermediate:

4-(3,5-difluorophenyl)cyclohexanone ethylene ketal Acidic Deprotection Final Product:
4-(3,5-Difluorophenyl)cyclohexanone

Click to download full resolution via product page

Caption: A potential synthetic workflow for 4-(3,5-difluorophenyl)cyclohexanone.

Detailed Hypothetical Experimental Protocol
Step 1: Synthesis of 4-(3,5-difluorophenyl)-4-hydroxycyclohexanone ethylene ketal (Grignard

Reaction)

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, place magnesium turnings.

Add a small crystal of iodine and gently heat to activate the magnesium.

Add a solution of 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) dropwise

to initiate the Grignard reaction.
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Once the reaction has started, add the remaining 1-bromo-3,5-difluorobenzene solution at a

rate that maintains a gentle reflux.

After the addition is complete, cool the reaction mixture to 0 °C.

Add a solution of 1,4-cyclohexanedione mono-ethylene ketal in anhydrous THF dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the product by column chromatography.

Step 2: Synthesis of 4-(3,5-difluorophenyl)cyclohexanone (Dehydration, Hydrogenation, and

Deprotection)

The intermediate from Step 1 can be subjected to acidic conditions to induce dehydration

and isomerization to form a more stable enone.

The resulting enone can then be hydrogenated using a palladium on carbon catalyst under a

hydrogen atmosphere to yield the saturated cyclohexanone ketal.

Finally, acidic hydrolysis (e.g., with aqueous HCl) will remove the ketal protecting group to

afford the desired 4-(3,5-difluorophenyl)cyclohexanone.

History and Context in Drug Discovery
While the specific discovery of 4-(3,5-difluorophenyl)cyclohexanone is not well-documented,

the broader history of organofluorine chemistry and the use of fluorinated motifs in

pharmaceuticals provide important context. The introduction of fluorine into organic molecules

began in the late 19th and early 20th centuries, with its application in medicinal chemistry

gaining significant traction in the mid-20th century.[2]
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The 3,5-difluorophenyl moiety is a common structural feature in various biologically active

compounds. This substitution pattern is often employed to enhance metabolic stability and

modulate electronic properties. For instance, the related compound Diflunisal, a nonsteroidal

anti-inflammatory drug (NSAID), contains a 2,4-difluorophenyl group.[3][4] The development of

such drugs highlights the strategic use of fluorine to improve pharmacokinetic and

pharmacodynamic properties.

The cyclohexanone core is also a prevalent scaffold in medicinal chemistry, serving as a

template for the synthesis of a wide range of therapeutic agents.[5] Therefore, 4-(3,5-
difluorophenyl)cyclohexanone represents a convergence of these two important

pharmacophores, making it a valuable building block for the exploration of new chemical space

in drug discovery.

Potential Applications and Signaling Pathways
Given its structure, 4-(3,5-difluorophenyl)cyclohexanone is a prime candidate for use as an

intermediate in the synthesis of compounds targeting a variety of biological pathways. The

cyclohexanone ring can be further functionalized to introduce diverse substituents, allowing for

the generation of compound libraries for high-throughput screening.

Derivatives of 4-arylcyclohexanones have been investigated for a range of biological activities,

including but not limited to:

Enzyme Inhibition: The rigid cyclohexyl scaffold can be used to position functional groups for

optimal interaction with the active sites of enzymes.

Receptor Modulation: Arylcyclohexanone derivatives can be designed to act as agonists or

antagonists for various receptors.

Anticancer Agents: The cyclohexanone moiety has been incorporated into compounds with

demonstrated antiproliferative activity.

While no specific signaling pathways have been directly linked to 4-(3,5-
difluorophenyl)cyclohexanone itself, its potential for derivatization suggests that it could be

used to synthesize compounds that modulate pathways implicated in various diseases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Diflunisal
https://en.wikipedia.org/wiki/Diflunisal
https://pubmed.ncbi.nlm.nih.gov/16209572/
https://www.benchchem.com/product/b175172?utm_src=pdf-body
https://www.benchchem.com/product/b175172?utm_src=pdf-body
https://www.benchchem.com/product/b175172?utm_src=pdf-body
https://www.benchchem.com/product/b175172?utm_src=pdf-body
https://www.benchchem.com/product/b175172?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-(3,5-Difluorophenyl)cyclohexanone
(Building Block)

Chemical Synthesis
(Derivatization)

Library of Novel Compounds

Biological Screening

Potential Modulation of Signaling Pathways

Kinase Cascades GPCR Signaling Nuclear Receptor Pathways

Click to download full resolution via product page

Caption: Logical relationship of 4-(3,5-difluorophenyl)cyclohexanone to potential biological

targets.

Conclusion
4-(3,5-Difluorophenyl)cyclohexanone is a valuable synthetic intermediate with significant

potential in the fields of medicinal chemistry and materials science. While detailed historical

and experimental data are not extensively available, its structural features suggest a wide

range of possible applications. This technical guide provides a foundational understanding of

the compound, including its properties and potential synthetic routes, to aid researchers in their

future investigations. Further research into the synthesis, characterization, and derivatization of
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this compound is warranted to fully explore its utility in the development of novel and impactful

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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